1-Hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione
Description
Properties
CAS No. |
872599-03-6 |
|---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
1-hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O6/c1-8-12(23-3)7-10-13(15(8)19)16(20)9-5-6-11(22-2)18(24-4)14(9)17(10)21/h5-7,19H,1-4H3 |
InChI Key |
DWTBCWDZSVMKDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Hydroxylation and Methoxylation Steps
- Methoxy groups at positions 1, 5, and 6 are introduced via methylation of hydroxy precursors using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
- Hydroxylation at position 3 can be achieved through regioselective oxidation or by employing hydroxylation reactions on suitably protected intermediates.
Catalytic and Oxidative Methods
- Copper-Catalyzed Amination and Substitution: Copper(I) acetate catalyzed reactions under argon atmosphere with potassium acetate facilitate substitution reactions on anthraquinone cores, which can be adapted for introducing hydroxy and methoxy groups.
- DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Oxidation: Used in the final aromatization and oxidation steps to convert cyclized intermediates into fully aromatic anthraquinones.
- Microwave-Assisted Cyclotrimerization: For constructing the anthracene framework rapidly, followed by oxidation to anthraquinone derivatives.
Representative Synthetic Scheme (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Friedel–Crafts acylation | Phthalic anhydride, 2-methyl-4,5-dimethoxybenzene, AlCl3 | Formation of 2-(4,5-dimethoxybenzoyl)-benzoic acid |
| 2 | Intramolecular cyclization | Pyrophosphoryl chloride, heat | Cyclized anthraquinone intermediate |
| 3 | Hydroxylation | Regioselective oxidation (e.g., hydroxylation reagents) | Introduction of hydroxy group at C-3 |
| 4 | Methylation of hydroxy groups | Methyl iodide, base | Methoxy groups at positions 1,5,6 |
| 5 | Purification | Chromatography, recrystallization | Pure 1-hydroxy-3,5,6-trimethoxy-2-methyl-anthracene-9,10-dione |
Yield and Purity Considerations
- Yields of substituted anthraquinones vary widely depending on the substitution pattern and reaction conditions, typically ranging from 50% to 90% in optimized protocols.
- Purification is usually achieved by silica gel column chromatography using dichloromethane/cyclohexane mixtures or recrystallization from suitable solvents.
- Regioselectivity in hydroxylation and methoxylation steps is critical to obtain the desired substitution pattern without over-substitution or side reactions.
Summary Table of Preparation Methods for Anthraquinone Derivatives Relevant to the Target Compound
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Friedel–Crafts Acylation + Cyclization | AlCl3, pyrophosphoryl chloride, heat | Straightforward, widely used | Requires harsh conditions, regioselectivity issues |
| Metal-Catalyzed Cyclotrimerization | Ni, Co catalysts, alkynes, DDQ oxidation | Efficient ring formation, mild conditions | Multi-step, requires specialized catalysts |
| Copper-Catalyzed Amination/Substitution | CuOAc, KOAc, anilines, argon atmosphere, heat | High yields, good functional group tolerance | Requires inert atmosphere, long reaction times |
| One-Pot Lewis Acid Catalysis | AlCl3, MeSO3H, arenes | Simple, one-step synthesis | Limited to certain substitution patterns |
Research Findings and Practical Notes
- The compound has been isolated from natural sources, indicating biosynthetic pathways that may inspire biomimetic synthesis.
- Synthetic analogs with similar substitution patterns show significant biological activity, prompting the development of efficient synthetic routes.
- Recent advances emphasize the use of microwave-assisted and metal-catalyzed methods to improve yields and reduce reaction times.
- Careful control of reaction conditions is necessary to avoid demethylation or over-oxidation during hydroxylation steps.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the anthraquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
Case Studies
- Cytotoxicity Against NSCLC : In vitro studies showed that the compound selectively inhibited the growth of NSCLC cell lines with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- Comparison with Other Agents : The compound's efficacy was compared with cisplatin and paclitaxel, showing comparable or superior activity in certain contexts .
Data Table: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.42 | Induces apoptosis and blocks cell cycle |
| Hep G2 | 0.20 | Targets p53 pathway |
| NSCLC H520 | 20 | Induces S phase accumulation |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it demonstrates activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Activity : The compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings .
Data Table: Antimicrobial Efficacy
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Candida albicans | Low |
Potential in Drug Development
Given its promising biological activities, 1-hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione is being explored for development as a novel therapeutic agent.
Research Insights
The compound's structural features allow for modifications that could enhance its efficacy and selectivity as a drug candidate. Ongoing research aims to optimize these properties through synthetic chemistry techniques inspired by natural product synthesis .
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, such as topoisomerases and kinases . Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares substituent patterns and their implications:
Key Observations :
- Methoxy vs. Hydroxy Groups : Methoxy groups increase lipophilicity, aiding cellular uptake but may reduce solubility. Hydroxy groups enhance hydrogen bonding, critical for target binding (e.g., DNA grooves or enzyme active sites) .
- Methyl Group Position : Methyl at C2 (target) vs. C6 (emodin) alters steric effects. C2-methyl may disrupt planarity, reducing DNA intercalation efficiency compared to C6-methyl analogs .
Cytotoxic Activity
Limited direct data exist for the target compound, but inferences can be drawn from analogs:
The target’s trimethoxy and methyl groups may synergize to enhance ROS generation or DNA binding, but excessive methoxy substitution could diminish solubility, limiting bioavailability.
Biological Activity
1-Hydroxy-3,5,6-trimethoxy-2-methylanthracene-9,10-dione (CAS No. 872599-03-6) is a member of the anthraquinone family, characterized by its unique structure featuring three methoxy groups and one hydroxy group. This compound has garnered attention due to its diverse biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H16O6, with a molecular weight of 328.3 g/mol. The presence of conjugated double bonds within the anthracene backbone contributes to its vibrant color and potential reactivity in biological systems.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C18H16O6 |
| Molecular Weight | 328.3 g/mol |
| Functional Groups | Hydroxy (-OH), Methoxy (-OCH3) |
| Anthraquinone Backbone | Characteristic of many bioactive compounds |
Anticancer Properties
This compound exhibits significant anticancer properties. Various studies have indicated its potential to inhibit cancer cell proliferation through multiple mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell cycle arrest .
- Cell Cycle Arrest : Research indicates that this compound can cause G2/M phase arrest in cancer cells, which is associated with the upregulation of tumor suppressor genes such as p53 and p21 .
Mechanistic Studies
Mechanistic studies have provided insights into how this compound exerts its effects:
- ROS Generation : Increased ROS levels can lead to oxidative stress in cancer cells, triggering apoptotic pathways.
- Mitochondrial Membrane Potential Loss : The loss of mitochondrial membrane potential is a critical event leading to apoptosis.
Comparative Analysis with Other Anthraquinones
Several anthraquinone derivatives have shown similar biological activities. Below is a comparison table highlighting some structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Emodin | Hydroxylated anthraquinone | Strong laxative effects |
| Damnacanthal | 1-Hydroxy derivative | Exhibits significant anticancer properties |
| Chrysophanol | Hydroxylated with additional rings | Used in traditional medicine for various ailments |
| Rubiadin | Contains multiple hydroxyl groups | Noted for dyeing and potential health benefits |
Study on Anticancer Activity
A notable study evaluated the effects of various anthraquinone derivatives on human cancer cell lines. The results indicated that:
- IC50 Values : The compound exhibited an IC50 value of approximately 4.02 μM against gastric cancer cells (BGC), demonstrating potent antiproliferative activity .
Clinical Applications
The promising anticancer properties of this compound suggest potential applications in drug development. Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further investigation in oncological therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
